molecular formula C25H29FN2O3S B2438105 7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 892781-11-2

7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2438105
CAS No.: 892781-11-2
M. Wt: 456.58
InChI Key: OLLDKGXHNOJERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound with a molecular formula of C25H29FN2O3S This compound is characterized by its unique structure, which includes a quinoline core, a sulfonyl group, and an azepane ring

Properties

IUPAC Name

7-(azepan-1-yl)-3-(2,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O3S/c1-4-27-16-24(32(30,31)23-13-17(2)9-10-18(23)3)25(29)19-14-20(26)22(15-21(19)27)28-11-7-5-6-8-12-28/h9-10,13-16H,4-8,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLDKGXHNOJERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves multiple steps, typically starting with the preparation of the quinoline core This can be achieved through a series of reactions including cyclization and functional group modificationsIndustrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the sulfonyl group can form covalent bonds with proteins, affecting their function. The azepane ring may enhance the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and sulfonyl-containing molecules. Compared to these, 7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is unique due to the presence of the azepane ring, which can influence its chemical reactivity and biological activity. Examples of similar compounds include:

Biological Activity

7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinolone class. Its unique structure, which includes an azepane moiety and a sulfonamide group, contributes to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

The compound has the following chemical properties:

  • Molecular Formula : C24H27FN2O3S
  • Molecular Weight : 442.55 g/mol
  • InChI Key : A detailed InChI representation can be found in chemical databases.

Biological Activities

Research indicates that 7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one exhibits several biological activities:

Antimicrobial Activity

The compound shows significant antibacterial properties against various strains of bacteria. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Antiviral Properties

Preliminary studies suggest that this compound may also possess antiviral activity, particularly against certain RNA viruses. Further research is necessary to elucidate the specific mechanisms involved.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in bacterial metabolism and replication. Notably, it has shown potential as an inhibitor of topoisomerases, which are critical for DNA replication.

The biological activity of 7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one can be attributed to its interaction with various molecular targets:

  • Enzyme Binding : The compound binds to the active sites of enzymes such as topoisomerases, disrupting their function.
  • Receptor Interaction : It may modulate receptor activity on cell surfaces, influencing signal transduction pathways.
  • DNA Intercalation : The compound can intercalate into DNA strands, potentially affecting replication and transcription processes.

Case Studies

Several studies have investigated the biological effects of this compound:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.